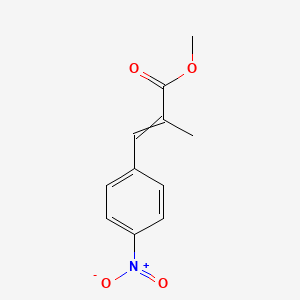![molecular formula C9H18N2 B13826368 [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine: is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. Its structure consists of a bicyclo[2.2.1]heptane framework with two aminomethyl groups attached, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with aminomethylating agents. One common method includes the use of reductive amination, where a bicyclo[2.2.1]heptanone is reacted with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl groups, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
[1-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine |
InChI |
InChI=1S/C9H18N2/c10-5-8-3-7-1-2-9(8,4-7)6-11/h7-8H,1-6,10-11H2 |
InChI-Schlüssel |
ABPUBUORTRHHDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1CC2CN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




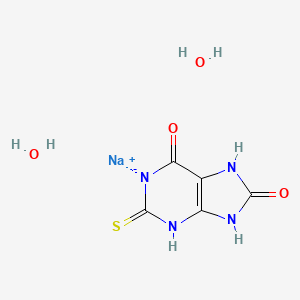
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)
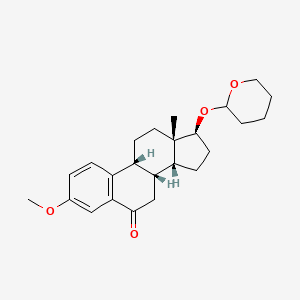
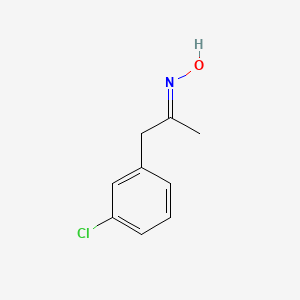

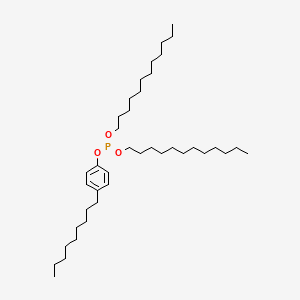
![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
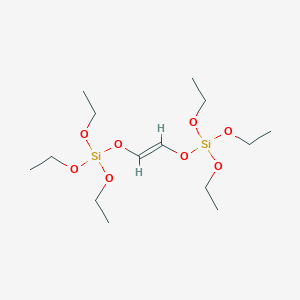
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
